molecular formula C18H22N4O5S2 B2484050 1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea CAS No. 1396814-66-6

1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea

Cat. No. B2484050
CAS RN: 1396814-66-6
M. Wt: 438.52
InChI Key: ZBNPSBKRUISMIP-UHFFFAOYSA-N
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Description

The molecule is a complex organic compound featuring a thiazolopyridine core, a dihydrobenzodioxin moiety, and an isopropylurea segment. Compounds with such structural features are of interest in the development of pharmaceuticals and materials due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of thiazolopyridine derivatives typically involves cyclization reactions. For example, Park et al. (2005) described the synthesis of 2-aminothiazolo[5,4-b]pyridines from thioureas via acid-catalyzed cyclization, highlighting a common strategy for constructing thiazolopyridine rings (Hae-Young Park Choo et al., 2005).

Molecular Structure Analysis

The molecular structure of thiazolopyridines and related compounds is characterized by heterocyclic rings containing nitrogen and sulfur. These structural features are crucial for their biological activity and chemical properties. The molecular structure impacts the compound's reactivity, stability, and interaction with biological targets.

Chemical Reactions and Properties

Thiazolopyridine derivatives participate in various chemical reactions, including cycloadditions, substitutions, and redox reactions. For example, Tsuge et al. (1980) reported on cycloadditions involving a thiazole system, demonstrating the versatility of these compounds in chemical synthesis (O. Tsuge, H. Shiraishi, & T. Takata, 1980).

Scientific Research Applications

Enzyme Inhibition

Compounds containing the 2,3-Dihydrobenzo[b][1,4]dioxin moiety have been explored for their potential as enzyme inhibitors. For example, Isatin 1,2,3-triazoles derivatives show potent inhibition against caspase-3, an enzyme involved in apoptosis, suggesting potential applications in cancer research and therapy (Jiang & Hansen, 2011).

Antimicrobial and Enzyme Inhibitory Activities

Sulfonamides with 1,4-Benzodioxane moieties have been synthesized and displayed good inhibitory activities against enzymes like lipoxygenase, and moderate inhibitory effects on acetylcholinesterase and α-glucosidase. Some derivatives also exhibited potent antibacterial properties (Abbasi et al., 2016). These findings indicate potential applications in developing novel antimicrobial agents and treatments for conditions involving these enzymes.

Anticancer Applications

Derivatives incorporating tetrahydropyridine and sulfonamide moieties have shown anticancer activities. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines were evaluated for their anti-cancer activities, highlighting the potential of such compounds in cancer research (Redda & Gangapuram, 2007).

Antimalarial and Antiviral Research

Sulfonamide derivatives have been investigated for their antimalarial properties and potential application against COVID-19, demonstrating the versatility of sulfonamide-based compounds in addressing infectious diseases (Fahim & Ismael, 2021).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies would likely focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

1-[5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-11(2)19-17(23)21-18-20-13-5-6-22(10-16(13)28-18)29(24,25)12-3-4-14-15(9-12)27-8-7-26-14/h3-4,9,11H,5-8,10H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNPSBKRUISMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea

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